Mycolog
Overview
Description
Mycolog is a useful research compound. Its molecular formula is C21H27FO6 and its molecular weight is 394.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Mycolog suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mycolog including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Integrative Mycological Research for Novel Therapeutics : Research emphasizes the importance of integrative biology in understanding fungal virulence and applying this knowledge to develop antifungal agents and natural products with anti-infective properties (E. Bignell, 2010).
Fungal Infections and Medical Mycology : The European Confederation of Medical Mycology (ECMM) has been instrumental in advancing the understanding and management of invasive fungal infections. This includes creating guidelines, founding an academy for researchers, and evaluating centers for excellence in mycology (O. Cornely et al., 2017).
Role of Fungi in the Bioeconomy : Fungi are crucial in the new bioeconomy for resource efficiency, renewable substitutes, waste upgrading, and agricultural resilience. Mycology as a discipline provides the foundational understanding for these applications (L. Lange, 2014).
Genome-Enabled Mycology : The field of mycology is rapidly transforming into a genome-enabled science. This includes integrating genome-scale data and computational tools in fungal biology, which requires diverse skills in mycology, bioinformatics, and molecular biology (D. Hibbett et al., 2013).
Mycological Tourism and Its Contributions : Mycological tourism contributes to well-being, economic development, and sustainable development. It brings benefits to residents and tourists in rural areas and promotes the sustainable growth of this niche tourism sector (Pablo Suazo, Alba Viana-Lora, 2022).
properties
IUPAC Name |
9-fluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FO6/c1-18-6-5-12(24)7-11(18)3-4-13-14-8-15(25)21(28,17(27)10-23)19(14,2)9-16(26)20(13,18)22/h5-7,13-16,23,25-26,28H,3-4,8-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNANZIMVAIWHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3(C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC43C)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mycolog |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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